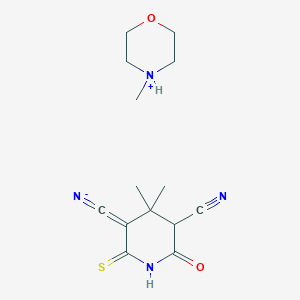
N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide, also known as HBB or Sulfasalazine, is a synthetic compound that has been used extensively in the field of medicine due to its anti-inflammatory and immunosuppressive properties. It was first synthesized in the 1950s and has since been used to treat various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Mécanisme D'action
The mechanism of action of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide reduces the proliferation of immune cells and inhibits the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has also been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide in lab experiments is its well-established anti-inflammatory and immunosuppressive properties. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one limitation of using N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide in lab experiments is its potential toxicity. N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has been shown to have cytotoxic effects on certain cell types, and its long-term use may have adverse effects on the liver and kidneys.
Orientations Futures
There are a number of future directions for research on N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide. One area of interest is the development of new derivatives of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide with improved anti-inflammatory and immunosuppressive properties. Another area of interest is the use of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the long-term effects of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide on the liver and kidneys, and to identify any potential drug interactions.
Méthodes De Synthèse
The synthesis of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide involves the reaction of 2-hydroxybenzaldehyde with 2,5-dimethoxybenzenesulfonylhydrazide in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization to obtain a pure form of N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide.
Applications De Recherche Scientifique
N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N'-(2-hydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Propriétés
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-12-7-8-14(22-2)15(9-12)23(19,20)17-16-10-11-5-3-4-6-13(11)18/h3-10,17-18H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSOBZOMISKVEX-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2-hydroxyphenyl)methylidene]-2,5-dimethoxybenzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-benzyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6076167.png)



![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076211.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076214.png)

![1-{[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]methyl}cyclohexanol](/img/structure/B6076223.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6076228.png)
![2-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6076234.png)

![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6076264.png)
![N-[4-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B6076276.png)